molecular formula C20H23N3O4 B2664220 4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzenecarbaldehyde CAS No. 860649-13-4

4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzenecarbaldehyde

Cat. No. B2664220
CAS RN: 860649-13-4
M. Wt: 369.421
InChI Key: WFUWFTLMVVZELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzenecarbaldehyde” is a chemical compound with the molecular formula C20H23N3O4 . It has a molecular weight of 369.41 . This compound is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been the subject of many recent publications . Methods have been developed for synthesizing new substituted piperazine derivatives from chloropyrano . The reaction of these starting compounds with piperazine gives high yields under mild conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C20H23N3O4 . Unfortunately,

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis of some new diarylsulphides and diarylsulphones containing a quinazol-4-one moiety, demonstrating the process of condensing certain compounds to produce derivatives with potential biological activities. The biological activities of these compounds were also tested, indicating a broad interest in such molecules for their potential applications (Abbady, Ali, & Kandeel, 2007).
  • Another research focused on the synthesis of new 5-substitutedbenzo[b]thiophene derivatives, continuing the search for efficient antidepressants. This highlights the chemical versatility and potential therapeutic applications of compounds related to "4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzenecarbaldehyde" (Pérez-Silanes et al., 2001).

Biological and Antimicrobial Activities

  • The synthesis and antimicrobial activities of some new 1,2,4-Triazole Derivatives were explored, including the creation of Schiff base and Mannich base derivatives, indicating a methodological interest in generating compounds with potential antimicrobial properties (Bektaş et al., 2007).

Structural Analysis and Molecular Docking Studies

  • Research on the synthesis, crystal structure, and molecular docking studies of novel derivatives revealed insights into the structural features and potential binding modes of synthesized compounds with target proteins, suggesting applications in antimicrobial activity research (Desai et al., 2017).

Advanced Applications

  • The potential for advanced applications is seen in the synthesis of piperazinic compounds and their electrochemical characterization, indicating the importance of such molecules in the development of new materials with specific electronic properties (Parveen et al., 2015).

properties

IUPAC Name

4-[3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c24-16-17-2-8-20(9-3-17)27-15-1-10-21-11-13-22(14-12-21)18-4-6-19(7-5-18)23(25)26/h2-9,16H,1,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUWFTLMVVZELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCOC2=CC=C(C=C2)C=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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